8-Chloro-3,4-dihydroisoquinoline
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Overview
Description
8-Chloro-3,4-dihydroisoquinoline is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which consists of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Directed Ortho-Lithiation: One method involves the directed ortho-lithiation of N-pivaloyl meta-chlorophenylethylamine, followed by formylation and subsequent ring closure under acidic conditions.
Friedel-Crafts Reaction: Another method uses N-hydroxyethyl ortho-chlorobenzylamine as an intermediate, which undergoes a Friedel-Crafts reaction.
Industrial Production Methods: The industrial production of 8-chloro-3,4-dihydroisoquinoline typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Chloro-3,4-dihydroisoquinoline can undergo oxidation reactions to form various derivatives.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide is commonly used for oxidation reactions.
Reduction: Palladium or selenium can be used for dehydrogenation.
Substitution: Alkyl or aryllithiums are used in substitution reactions to form 1-substituted derivatives.
Major Products:
8-Aryl-3,4-dihydroisoquinolines: Formed through Suzuki reactions.
1-Substituted 8-aryl-1,2,3,4-tetrahydroisoquinolines: Obtained by treating 8-aryl-3,4-dihydroisoquinolines with alkyl or aryllithiums.
Scientific Research Applications
8-Chloro-3,4-dihydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-chloro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes like urease, which is crucial for their biological activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
3,4-Dihydroisoquinoline: A closely related compound with similar structural features.
1-Substituted 3,4-Dihydroisoquinolines: These compounds share the core structure but differ in their substituents.
Isoquinoline Derivatives: Various derivatives of isoquinoline exhibit similar chemical properties and biological activities.
Uniqueness: 8-Chloro-3,4-dihydroisoquinoline is unique due to the presence of the chlorine atom at the 8th position, which influences its reactivity and biological activity. This substitution can enhance its potency and selectivity in certain applications compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C9H8ClN |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
8-chloro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2 |
InChI Key |
QAUKFYYNZVKVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C=CC=C2Cl |
Origin of Product |
United States |
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